Regioisomer-Dependent Lipophilicity: Experimental logP Divergence Versus 4-Cyclopropyl Analog
The target compound (CAS 1538253-34-7) exhibits an experimentally determined logP of 1.44, while its 4-cyclopropyl-5-carboxylate regioisomer (CAS 1256097-94-5) records a logP of 1.02 on the same analytical platform . This +0.42 log-unit difference represents a 42% relative increase in partition coefficient, indicating measurably higher lipophilicity arising solely from the positional interchange of the cyclopropyl and carboxylic acid groups on the thiazole core.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.44 (experimental, Fluorochem platform) |
| Comparator Or Baseline | 2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid: logP = 1.02 (experimental, same platform) |
| Quantified Difference | ΔlogP = +0.42 |
| Conditions | Same measurement methodology (vendor-reported, Fluorochem product datasheets) |
Why This Matters
Higher lipophilicity directly influences membrane permeability, protein binding, and solubility in lead optimization; this 0.42 logP differential is well above the typical 0.3 log-unit threshold considered meaningful for altering in vitro ADME parameters.
